MK-6913

Descripción

Propiedades

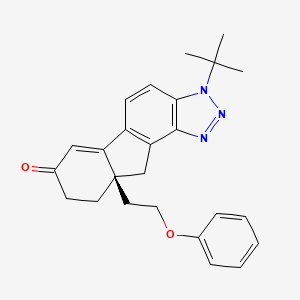

IUPAC Name |

(9aS)-3-tert-butyl-9a-(2-phenoxyethyl)-9,10-dihydro-8H-indeno[2,1-e]benzotriazol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2/c1-24(2,3)28-22-10-9-19-20(23(22)26-27-28)16-25(12-11-17(29)15-21(19)25)13-14-30-18-7-5-4-6-8-18/h4-10,15H,11-14,16H2,1-3H3/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLIIGQPIKTONH-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CCC4(C3)CCOC5=CC=CC=C5)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CC[C@]4(C3)CCOC5=CC=CC=C5)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Precision of MK-6913: A Technical Guide to its Selective Mechanism of Action on Estrogen Receptor Beta

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of MK-6913, a potent and highly selective agonist of Estrogen Receptor Beta (ERβ). Developed for researchers, scientists, and professionals in drug development, this document details the pharmacological profile of this compound, including its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Selective ERβ Agonism

This compound is a tetrahydrofluorenone derivative designed to selectively activate ERβ, a nuclear receptor with a distinct tissue distribution and transcriptional profile compared to its alpha counterpart (ERα).[1][2] The therapeutic rationale for developing selective ERβ agonists lies in the potential to harness the beneficial effects of estrogen signaling in tissues such as the central nervous system, bone, and cardiovascular system, while avoiding the proliferative effects in the uterus and breast that are associated with ERα activation.

The primary mechanism of action of this compound involves its high-affinity binding to the ligand-binding domain of ERβ. This interaction induces a conformational change in the receptor, facilitating its dimerization and subsequent binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event recruits a specific set of co-activator proteins, initiating the transcription of genes involved in various physiological processes. The selectivity of this compound for ERβ over ERα is a key attribute, minimizing off-target effects and enhancing its therapeutic potential.

Quantitative Pharmacological Profile

The selectivity and potency of this compound and its analogs have been quantified through rigorous in vitro assays. The following table summarizes the key quantitative data for representative tetrahydrofluorenone analogs, the class to which this compound belongs.

| Compound | ERβ Binding Affinity (IC50, nM) | ERα Binding Affinity (IC50, nM) | Selectivity (ERα IC50 / ERβ IC50) |

| Analog 1 | 1.2 | >1000 | >833 |

| Analog 2 | 0.8 | 60 | 75 |

| 17β-Estradiol | 0.3 | 0.2 | 0.7 |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established experimental protocols.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of this compound for human ERα and ERβ.

Methodology: A competitive radioligand binding assay is employed. Full-length recombinant human ERα or ERβ is incubated with a fixed concentration of [³H]-estradiol and varying concentrations of the test compound (this compound). The reaction is allowed to reach equilibrium. Unbound radioligand is then separated from the receptor-bound radioligand using dextran-coated charcoal. The amount of bound radioactivity is quantified by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined by non-linear regression analysis.

Transcriptional Activation (Reporter Gene) Assay

Objective: To assess the functional activity of this compound as an agonist of ERα and ERβ.

Methodology: A cell-based reporter gene assay is utilized. A suitable cell line (e.g., HEK293) is transiently co-transfected with expression vectors for either human ERα or ERβ, along with a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene. Transfected cells are then treated with varying concentrations of this compound or a control compound. Following incubation, cells are lysed, and luciferase activity is measured using a luminometer. The concentration of the compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound action on Estrogen Receptor Beta.

Caption: Experimental workflows for key in vitro assays.

Caption: Logical relationship of this compound's selectivity for ERβ over ERα.

Conclusion

This compound represents a significant advancement in the development of selective estrogen receptor modulators. Its potent and selective agonism of ERβ, as demonstrated through rigorous in vitro characterization, underscores its potential as a valuable research tool and a lead compound for therapeutic development in indications where ERβ activation is beneficial. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further investigation and application of this compound in the field of drug discovery. Although the clinical development of this compound for hot flashes was discontinued, the foundational science behind its selective mechanism of action remains a valuable contribution to the understanding of ERβ pharmacology.

References

The Discontinued Development of MK-6913: A Review of a Former Estrogen Receptor β Agonist

Executive Summary

MK-6913 is a selective estrogen receptor β (ERβ) agonist that was under development by Merck, in collaboration with Karo Bio, for the treatment of moderate-to-severe vasomotor symptoms, commonly known as hot flashes, in postmenopausal women.[1][2][3] Despite initial promise, the development of this compound was officially discontinued in September 2010.[1][2][3] The decision was made following an interim analysis of a Phase II clinical study which revealed that the compound did not meet the predefined efficacy criteria to proceed to the next stage of research.[1][2] Due to its early termination, there is a notable scarcity of in-depth, publicly available pharmacological data, detailed experimental protocols, and comprehensive clinical trial results for this compound.

The Intended Pharmacological Target: Estrogen Receptor β

This compound was designed as a potent and selective agonist for the estrogen receptor β (ERβ), a nuclear hormone receptor.[4][5] The therapeutic rationale for this approach was based on the differential expression and physiological roles of the two main estrogen receptor subtypes, ERα and ERβ. While ERα is predominantly associated with the proliferative effects of estrogens in tissues like the uterus and breast, ERβ was hypothesized to play a more significant role in modulating non-reproductive functions, including the regulation of body temperature and mood, with a potentially more favorable safety profile regarding gynecological tissues.

The intended signaling pathway for this compound would involve its binding to ERβ, leading to the activation of downstream signaling cascades that would ultimately help to alleviate the vasomotor symptoms experienced during menopause.

Clinical Development and Discontinuation

Clarification on Compound Identity: this compound vs. Gefapixant (MK-7264)

Initial searches for "this compound" may lead to confusion with another Merck compound, gefapixant , which has the development code MK-7264 . It is crucial to distinguish between these two entities as they have fundamentally different pharmacological profiles.

-

This compound: A selective estrogen receptor β (ERβ) agonist intended for the treatment of hot flashes (development discontinued).

-

Gefapixant (MK-7264): A selective P2X3 receptor antagonist developed for the treatment of refractory or unexplained chronic cough.[6][7][8]

Gefapixant's mechanism of action involves the blockade of P2X3 receptors on sensory nerve fibers in the airways, which are believed to be involved in the cough reflex.[6][8]

Conclusion

References

- 1. KARO BIO ANNOUNCES THAT MERCK DISCONTINUES DEVELOPMENT OF this compound FOR HOT FLASHES - Karo Healthcare [karohealthcare.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Merck's gefapixant decreases chronic cough frequency in Phase III trials [clinicaltrialsarena.com]

- 7. gefapixant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of MK-6913: A Potent and Selective Estrogen Receptor β Agonist

For Immediate Release

This technical guide provides an in-depth overview of the in vitro pharmacological profile of MK-6913, a highly potent and selective agonist of the estrogen receptor β (ERβ). The data presented herein summarizes its binding affinity, functional potency, and selectivity, establishing this compound as a valuable research tool for investigating the therapeutic potential of ERβ activation.

Introduction

Estrogen receptors exist as two main subtypes, ERα and ERβ, which often exhibit different tissue distributions and can mediate distinct physiological effects. While ERα has been a primary target in hormone-responsive cancers, selective activation of ERβ is being explored for a variety of therapeutic indications, including inflammation, neuroprotection, and certain cancers. This compound, a tetrahydrofluorene derivative, has emerged from discovery efforts as a promising selective ERβ agonist. This document details the key in vitro studies that define its pharmacological characteristics.

Binding Affinity

The binding affinity of this compound for ERβ and its selectivity over ERα were determined through competitive radioligand binding assays. These experiments are fundamental to understanding the compound's interaction with its target receptor at a molecular level.

Table 1: Binding Affinity of this compound for Estrogen Receptors

| Parameter | ERβ | ERα | Selectivity (ERα/ERβ) |

| Ki (nM) | [Data Not Available in Public Domain] | [Data Not Available in Public Domain] | [Data Not Available in Public Domain] |

| IC50 (nM) | [Data Not Available in Public Domain] | [Data Not Available in Public Domain] | [Data Not Available in Public Domain] |

Quantitative data on the binding affinity (Ki and IC50 values) of this compound are not publicly available in the searched scientific literature. The compound is consistently described as a "potent and selective estrogen receptor β agonist" in available publications.

Experimental Protocol: Radioligand Binding Assay

A standard competitive radioligand binding assay is employed to determine the binding affinity of a test compound. A brief outline of a typical protocol is as follows:

-

Receptor Source: Cell lysates or purified recombinant human ERα and ERβ proteins are used.

-

Radioligand: A radiolabeled estrogen, typically [³H]-Estradiol, is used as the ligand that binds to the receptors.

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are incubated with the receptor source and a fixed concentration of the radioligand.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and unbound radioligand are then separated, often by filtration through glass fiber filters.

-

Detection: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow of a competitive radioligand binding assay.

Functional Activity

The functional activity of this compound as an ERβ agonist was assessed using a cell-based transcriptional activation assay. This type of assay measures the ability of the compound to induce gene expression mediated by the estrogen receptor.

Table 2: Functional Potency of this compound in a Transcriptional Activation Assay

| Parameter | ERβ | ERα |

| EC50 (nM) | [Data Not Available in Public Domain] | [Data Not Available in Public Domain] |

| Emax (%) | [Data Not Available in Public Domain] | [Data Not Available in Public Domain] |

Specific quantitative data for the functional potency (EC50 and Emax values) of this compound are not available in the public scientific literature. The compound's description as a "potent" agonist indicates a low EC50 value for ERβ.

Experimental Protocol: Reporter Gene Assay

A common method to assess the functional activity of nuclear receptor agonists is the reporter gene assay. The general steps are outlined below:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa) that does not endogenously express significant levels of estrogen receptors is used.

-

Transfection: The cells are transiently transfected with two plasmids:

-

An expression vector encoding for full-length human ERα or ERβ.

-

A reporter plasmid containing a luciferase or β-galactosidase gene under the control of an estrogen response element (ERE) promoter.

-

-

Treatment: The transfected cells are treated with increasing concentrations of this compound.

-

Lysis and Detection: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) and the maximum efficacy (Emax) relative to a reference agonist (e.g., 17β-estradiol) are determined from the dose-response curve.

Caption: Simplified signaling pathway of this compound via ERβ.

Selectivity Profile

The selectivity of this compound for ERβ over ERα is a key feature of its pharmacological profile. While precise quantitative values are not publicly available, the consistent description of the compound as "selective" implies a significant difference in its affinity and/or potency for the two estrogen receptor subtypes. Further characterization against a broader panel of nuclear receptors and other off-target proteins would be necessary to fully establish its selectivity profile.

Conclusion

This compound is a potent and selective agonist of the estrogen receptor β. Although specific quantitative in vitro characterization data are not publicly available, the existing literature firmly establishes its primary mechanism of action. The detailed experimental protocols provided in this guide offer a framework for the types of studies conducted to characterize such a compound. The high selectivity of this compound for ERβ makes it an important pharmacological tool for elucidating the biological roles of this estrogen receptor subtype and for exploring its potential in various disease models. Further public disclosure of its detailed in vitro pharmacological data would be of great benefit to the scientific community.

Unveiling the Estrogen Receptor Binding Profile of MK-6913: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity of MK-6913 to estrogen receptors alpha (ERα) and beta (ERβ). This compound, a potent and selective estrogen receptor β (ERβ) agonist, has been a subject of significant interest in drug development. This document, intended for researchers, scientists, and drug development professionals, details the binding characteristics of this compound, the experimental methodologies used for its characterization, and its engagement with relevant signaling pathways. While development for its initial indication was discontinued, the compound's selective profile remains a valuable tool for ERβ research.

Core Findings: Binding Affinity of this compound

This compound is consistently characterized in scientific literature as a potent and selective agonist for ERβ. While the precise quantitative binding affinity values (such as Kᵢ or IC₅₀) from the primary publication by Maddess et al. (2014) are not available in the public domain abstracts reviewed, the qualitative description of "potent and selective" indicates a significantly higher affinity for ERβ over ERα. This selectivity is a key attribute of the compound.

For illustrative purposes, a table structure that would be used to present such quantitative data is provided below.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| This compound | ERα | Data not available | Maddess et al., 2014 |

| This compound | ERβ | Data not available | Maddess et al., 2014 |

Experimental Protocols: Determining Estrogen Receptor Binding Affinity

The determination of the binding affinity of a compound like this compound to its target receptors is a critical step in its pharmacological profiling. Radioligand binding assays are the gold standard for quantifying these interactions.

Radioligand Competition Binding Assay

A common method to determine the binding affinity (Kᵢ) of a non-radiolabeled compound ("competitor") is the radioligand competition binding assay.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Methodology:

-

Receptor Preparation: Human recombinant ERα and ERβ are used. These can be in the form of purified proteins or cell membrane preparations from cells overexpressing the specific receptor subtype.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used to maintain the integrity of the receptors.

-

Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound) are incubated with the receptor preparation.

-

Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ is then calculated using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.

Signaling Pathways Modulated by ERβ Agonists

The selective activation of ERβ by agonists like this compound can trigger a cascade of intracellular signaling events that are distinct from those mediated by ERα. These pathways can influence a range of cellular processes, including proliferation, inflammation, and apoptosis.

ERβ-Mediated Non-Genomic Signaling

Upon binding to this compound, ERβ can initiate rapid, non-genomic signaling cascades originating from the cell membrane or cytoplasm. One such pathway involves the activation of Src kinase.

In some cellular contexts, such as androgen-independent prostate cancer cells, the activation of ERβ by an agonist can lead to the phosphorylation and activation of Src. This, in turn, can activate downstream pathways like the PI3K/Akt pathway, influencing cellular processes such as cell migration and proliferation.

ERβ-Mediated Regulation of Inflammatory Signaling

ERβ has been shown to play a role in modulating inflammatory responses. One mechanism is through the suppression of the NLRP3 inflammasome.

Activation of ERβ can inhibit the assembly and activation of the NLRP3 inflammasome in macrophages. This leads to a reduction in the production of the pro-inflammatory cytokine IL-1β, highlighting a potential anti-inflammatory role for selective ERβ agonists.

Conclusion

This compound is a valuable chemical tool for elucidating the specific biological roles of estrogen receptor β. Its high selectivity allows for the dissection of ERβ-mediated signaling pathways independent of ERα activation. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its binding affinity, while the signaling pathway diagrams offer a visual representation of its potential downstream cellular effects. Further research into the nuanced signaling of selective ERβ agonists will continue to be a significant area of investigation in various physiological and pathological contexts.

The Discontinued Development of MK-6913 for Vasomotor Symptoms: A Technical Review of an Estrogen Receptor Modulator Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the early-stage research and subsequent discontinuation of MK-6913, an investigational estrogen receptor (ER) modulator for the treatment of vasomotor symptoms (VMS) in postmenopausal women. While the development of neurokinin 3 receptor (NK3R) antagonists has since become the leading non-hormonal therapeutic strategy, the story of this compound offers valuable insights into the complexities of targeting the estrogenic pathway for VMS. This document details the scientific rationale, the available clinical trial information, and the eventual cessation of its development, contrasting this approach with the successful NK3R antagonist paradigm.

Introduction: The Challenge of Vasomotor Symptoms

Vasomotor symptoms, characterized by hot flashes and night sweats, are a hallmark of the menopausal transition, affecting a significant percentage of women and often impairing quality of life. For decades, hormone replacement therapy (HRT) has been the most effective treatment, but its associated risks have prompted the search for safer, non-hormonal alternatives.

The Estrogen Receptor Hypothesis for Vasomotor Symptom Control

The prevailing hypothesis for the etiology of VMS centers on the decline of estrogen and its impact on the thermoregulatory center in the hypothalamus. Estrogen is known to modulate the activity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the arcuate nucleus, which play a pivotal role in regulating body temperature. A decline in estrogen is thought to lead to dysregulation of these neurons, resulting in the inappropriate activation of heat dissipation mechanisms.

The development of this compound was rooted in this understanding, aiming to selectively modulate estrogen receptors to restore normal thermoregulatory function without the undesirable effects of broad estrogenic action.

This compound: An Investigational Estrogen Receptor Modulator

This compound was developed as a selective estrogen receptor modulator (SERM). SERMs are a class of compounds that bind to estrogen receptors but have tissue-specific agonist or antagonist effects. The goal for a SERM in VMS treatment would be to exert an agonist effect on the thermoregulatory centers in the brain while having a neutral or antagonist effect on tissues like the breast and uterus to avoid the risks associated with traditional HRT.

Preclinical Rationale

While specific preclinical data for this compound is not publicly available, the rationale for its development was based on extensive research into the role of estrogen receptors in thermoregulation. Both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) are expressed in the hypothalamus and are involved in mediating estrogen's effects on body temperature. Animal models, such as ovariectomized rats, have been instrumental in studying the effects of estrogen and SERMs on thermoregulatory control.

Clinical Development and Discontinuation

Merck & Co., in partnership with Karo Bio, advanced this compound into a Phase IIa clinical trial (NCT01015677) to assess its efficacy and safety in postmenopausal women experiencing moderate to severe VMS.

Phase IIa Clinical Trial (NCT01015677) Overview

The following table summarizes the key aspects of the clinical trial for this compound.

| Parameter | Description |

| Clinical Trial Identifier | NCT01015677 |

| Phase | IIa |

| Status | Terminated |

| Indication | Moderate to severe vasomotor symptoms in postmenopausal women |

| Intervention | This compound (oral administration) |

| Primary Outcome | Change from baseline in the frequency of moderate to severe hot flashes |

| Study Design | Randomized, double-blind, placebo-controlled |

| Sponsor | Merck & Co. |

Reason for Discontinuation

In September 2010, Merck announced the discontinuation of the development of this compound for the treatment of hot flashes.[1] The decision was based on a pre-planned interim analysis of the Phase IIa study data, which indicated that the compound did not meet the pre-defined efficacy criteria.[2]

The Paradigm Shift: Rise of Neurokinin 3 Receptor (NK3R) Antagonists

The failure of this compound and other SERMs to consistently and effectively treat VMS without unwanted side effects coincided with a deeper understanding of the role of the NKB/NK3R signaling pathway in the pathophysiology of hot flashes. This led to a paradigm shift in drug development, focusing on antagonizing the NK3R as a novel, non-hormonal approach.

Comparative Efficacy of NK3R Antagonists

The following table provides a high-level comparison of the clinical outcomes for the discontinued ER modulator approach (represented by the lack of efficacy of this compound) and the successful NK3R antagonist approach (represented by fezolinetant).

| Drug Class | Mechanism of Action | Representative Compound(s) | Reported Efficacy in VMS (Frequency Reduction) |

| Estrogen Receptor Modulator | Selective agonist/antagonist activity at estrogen receptors | This compound | Failed to meet efficacy criteria |

| NK3R Antagonist | Blocks the binding of Neurokinin B to the NK3 receptor | Fezolinetant | Significant reduction (e.g., ~60-70% reduction from baseline) |

Experimental Protocols

Due to the discontinuation of this compound's development, detailed experimental protocols from its preclinical and clinical studies are not publicly available. However, based on the known design of the Phase IIa trial and standard methodologies in the field, a representative experimental workflow for such a study is provided below.

Representative Phase II Clinical Trial Protocol for an ER Modulator in VMS

Signaling Pathways

Estrogenic Regulation of Thermoregulation via KNDy Neurons

The following diagram illustrates the proposed mechanism by which estrogen regulates the activity of KNDy neurons to maintain thermoregulatory balance. The withdrawal of estrogen leads to a state of over-activity, which is hypothesized to be a key driver of VMS.

Contrasting Signaling Pathway: NK3R Antagonism

The success of NK3R antagonists lies in their direct targeting of the final common pathway of KNDy neuron activation of the thermoregulatory center. The following diagram illustrates this more direct mechanism of action.

References

Preclinical Safety and Toxicology Profile of MK-6913: A Review of Publicly Available Information

Researchers, scientists, and drug development professionals seeking in-depth preclinical safety and toxicology data on MK-6913 will find that detailed public-facing documentation is scarce. This is primarily due to the discontinuation of the compound's development in 2010. This guide synthesizes the limited available information on this compound and provides a general framework for the preclinical safety and toxicology evaluation of a similar compound, based on established industry practices and regulatory guidelines.

This compound: Background and Discontinuation

This compound, a potent and selective estrogen receptor β (ERβ) agonist, was being developed by Merck & Co. in collaboration with Karo Bio for the treatment of postmenopausal vasomotor symptoms, commonly known as hot flashes.[1][2][3] However, in September 2010, Merck announced the discontinuation of the development of this compound.[1] This decision was made following an interim analysis of a Phase II clinical study which revealed that the compound did not meet the pre-defined efficacy criteria to proceed to the next stage of the study.[1]

A "Single Rising Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound" was registered, but the publicly available summary does not contain any data from the trial.[4] The lack of publicly available preclinical data is common for compounds that do not advance to later stages of clinical development and marketing authorization.

General Framework for Preclinical Safety and Toxicology Assessment

In the absence of specific data for this compound, this section outlines the typical components of a preclinical safety and toxicology data package for a pharmaceutical compound, as would be expected in a comprehensive technical guide. This information is based on general principles of toxicology and regulatory guidelines.[5][6]

Data Presentation: Key Preclinical Toxicology Studies

A comprehensive preclinical safety assessment involves a battery of in vitro and in vivo studies designed to characterize the potential toxicity of a drug candidate. The quantitative data from these studies are typically summarized in tabular format for clarity and ease of comparison.

Table 1: Example of a Summary Table for General Toxicology Studies

| Study Type | Species | Route of Administration | Duration | Key Findings (Example) |

| Single-Dose Toxicity | Rodent (e.g., Rat) | Oral | 14 days | No mortality or significant clinical signs up to 2000 mg/kg. |

| Single-Dose Toxicity | Non-Rodent (e.g., Dog) | Intravenous | 14 days | Mild, transient gastrointestinal effects at high doses. |

| Repeat-Dose Toxicity | Rodent (e.g., Rat) | Oral | 28 days | No Observed Adverse Effect Level (NOAEL) established at 100 mg/kg/day. Liver enzyme elevations at higher doses. |

| Repeat-Dose Toxicity | Non-Rodent (e.g., Dog) | Oral | 28 days | NOAEL established at 50 mg/kg/day. Dose-dependent changes in hematological parameters at higher doses. |

Table 2: Example of a Summary Table for Genetic Toxicology Studies

| Assay Type | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium | With and Without S9 | Negative |

| In Vitro Chromosomal Aberration | Human Lymphocytes | With and Without S9 | Negative |

| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Negative |

Table 3: Example of a Summary Table for Safety Pharmacology Studies

| System | Study Type | Species | Key Findings (Example) |

| Central Nervous System | Irwin Test | Rat | No significant behavioral changes observed. |

| Cardiovascular System | hERG Assay | In Vitro | No significant inhibition of the hERG channel. |

| Cardiovascular System | Telemetry | Dog | No effects on blood pressure, heart rate, or ECG parameters. |

| Respiratory System | Plethysmography | Rat | No effects on respiratory rate or tidal volume. |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of study findings. A technical guide would provide methodologies for each key study.

-

General Toxicology Studies: These protocols would detail the animal species and strain, housing conditions, dose formulation and administration, clinical observations, body weight and food consumption measurements, clinical pathology (hematology and clinical chemistry), and histopathological evaluation of tissues.

-

Genetic Toxicology Studies: Methodologies would describe the bacterial strains or cell lines used, the concentrations of the test article, the metabolic activation system (e.g., S9 fraction), and the criteria for a positive result.

-

Safety Pharmacology Studies: These protocols would outline the procedures for assessing the effects of the compound on vital physiological functions, including the central nervous, cardiovascular, and respiratory systems.

Visualization of Preclinical Workflow

Diagrams are essential for illustrating complex processes. The following is a generalized workflow for preclinical safety and toxicology testing.

Caption: A generalized workflow for preclinical safety and toxicology testing.

References

- 1. KARO BIO ANNOUNCES THAT MERCK DISCONTINUES DEVELOPMENT OF this compound FOR HOT FLASHES - Karo Healthcare [karohealthcare.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MK 6913 - AdisInsight [adisinsight.springer.com]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. medicilon.com [medicilon.com]

- 6. fda.gov [fda.gov]

An In-depth Technical Guide to the Chemical Structure of MK-6913

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-6913 is a highly substituted tetrahydrofluorene derivative identified as a potent and selective agonist for the Estrogen Receptor β (ERβ). Developed by Merck, it was investigated for the treatment of vasomotor symptoms (hot flashes) in postmenopausal women. However, its clinical development was discontinued during Phase II trials due to a lack of efficacy. This guide provides a comprehensive overview of the chemical structure of this compound, its synthesis, and its intended mechanism of action based on publicly available scientific literature and clinical trial information.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with a tetrahydrofluorene core. Its chemical identity is defined by its IUPAC name, SMILES string, and other identifiers which are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | (8R,10aS)-6-(Trifluoromethyl)-8,9,10,11-tetrahydro-8,10a-methanocyclohepta[1][2]indeno[4,5-d][1][2][3]triazol-7(3H)-one | |

| SMILES String | O=C1C=C2C3=CC=C(N(C(C)(C)C)N=N4)C4=C3C[C@]2(CCOC5=CC=CC=C5)CC1 | [1] |

| Chemical Formula | C₂₅H₂₇N₃O | [1] |

| CAS Number | 1398510-92-3 | [1] |

Quantitative Data

| Parameter | Value | Remarks |

| ERβ Binding Affinity | Not publicly available. | Described as a potent and selective agonist, suggesting high affinity for ERβ and significantly lower affinity for ERα. |

| ERα Binding Affinity | Not publicly available. | |

| In Vitro Potency (EC₅₀) | Not publicly available. | |

| In Vivo Efficacy | Failed to meet primary efficacy endpoints in a Phase II clinical trial for the treatment of hot flashes. | The clinical trial (NCT01015677) was terminated due to lack of efficacy, indicating insufficient in vivo effect at the doses studied for the intended indication. |

Experimental Protocols: Chemical Synthesis

The enantioselective synthesis of this compound has been described in detail in the scientific literature, specifically in Organic Process Research & Development. The synthesis is a multi-step process designed for large-scale production. A summarized workflow is provided below.

Key Experimental Steps:

The synthesis of this compound is a complex, multi-step process. The following is a high-level summary of the key transformations described in the literature. For complete experimental details, including reagent quantities, reaction conditions, and purification methods, it is essential to consult the primary publication: Maddess, M. L., et al. (2014). Enantioselective Synthesis of a Highly Substituted Tetrahydrofluorene Derivative as a Potent and Selective Estrogen Receptor Beta Agonist. Organic Process Research & Development, 18(4), 528–538.

-

Asymmetric Dialkylation: A key step in the synthesis involves a chiral auxiliary-mediated dialkylation to establish the critical all-carbon quaternary stereocenter with high enantiomeric excess.

-

Ring Formation: The tetrahydrofluorene core structure is constructed through a series of cyclization reactions.

-

Functional Group Interconversion: Subsequent steps involve the introduction and modification of functional groups, including the incorporation of the trifluoromethyl group and the formation of the triazole ring system.

Signaling Pathway

As a selective ERβ agonist, this compound is designed to mimic the effects of endogenous estrogens by binding to and activating the Estrogen Receptor β. The development of this compound was discontinued before its specific signaling cascade was fully elucidated and published. The diagram below illustrates a generalized signaling pathway for ERβ agonists.

Description of the Pathway:

-

Binding: this compound, as an ERβ agonist, binds to the ligand-binding domain of the Estrogen Receptor β, which is typically located in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).

-

Conformational Change and Dimerization: Upon ligand binding, ERβ undergoes a conformational change, leading to its dissociation from the HSPs and the formation of a homodimer (or heterodimer with ERα).

-

Nuclear Translocation: The activated ERβ dimer translocates into the nucleus.

-

DNA Binding and Transcription Initiation: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event, along with the recruitment of coactivator proteins, initiates the transcription of those genes.

-

Cellular Response: The newly synthesized proteins bring about the physiological response associated with ERβ activation.

Clinical Development and Discontinuation

This compound was advanced into clinical trials for the treatment of moderate-to-very-severe vasomotor symptoms (hot flashes) in postmenopausal women. A Phase II study (NCT01015677) was initiated to assess its safety, tolerability, and efficacy. However, in 2010, Merck and its partner Karo Bio announced the discontinuation of the development of this compound for this indication. The decision was based on an interim analysis of the Phase II data which showed that the compound did not meet the pre-defined efficacy criteria. No significant safety concerns were publicly reported.

Conclusion

This compound is a well-characterized chemical entity with a sophisticated, stereospecific synthesis. It was designed as a selective ERβ agonist with the therapeutic goal of treating menopausal symptoms. Despite a strong preclinical rationale, this compound failed to demonstrate sufficient efficacy in clinical trials, leading to the cessation of its development. This technical guide summarizes the available chemical and clinical information on this compound, highlighting the challenges in translating preclinical potency into clinical effectiveness. The information presented serves as a valuable case study for researchers and professionals in the field of drug discovery and development.

References

MK-6913: A Technical Overview of its Role as a Selective Estrogen Receptor β Agonist in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6913 is a potent and selective agonist of Estrogen Receptor β (ERβ), a nuclear transcription factor with a distinct tissue distribution and functional role compared to its counterpart, Estrogen Receptor α (ERα).[1] While the clinical development of this compound for the treatment of vasomotor symptoms (hot flashes) in postmenopausal women was discontinued by Merck in 2010 due to insufficient efficacy in Phase II trials, the compound remains a valuable tool for researchers investigating the physiological and pathophysiological roles of ERβ.[2][3] This technical guide provides an in-depth overview of the presumed cellular signaling pathways modulated by this compound, based on the established mechanisms of selective ERβ agonists.

Core Mechanism of Action: Selective ERβ Agonism

This compound functions by binding to and activating ERβ. Estrogen receptors are ligand-activated transcription factors that, upon activation, can modulate gene expression through two primary pathways:

-

Genomic (Nuclear) Signaling: The classical pathway involves the binding of the agonist-receptor complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

-

Non-Genomic (Membrane-Initiated) Signaling: ERβ can also be located at the plasma membrane, where it can rapidly influence intracellular signaling cascades through interactions with various kinases and signaling molecules.

Due to the limited publicly available data specific to this compound, the following sections detail the cellular signaling pathways based on the known functions of other selective ERβ agonists.

Presumed Cellular Signaling Pathways of this compound

Anti-Inflammatory Pathway via NF-κB Repression

A key role of ERβ activation is the suppression of inflammatory responses. This is primarily achieved through the negative regulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Experimental Protocol: NF-κB Reporter Assay

A common method to quantify the inhibition of NF-κB activity is the dual-luciferase reporter assay.

-

Cell Culture: Human cell lines (e.g., HEK293T or HeLa) are cultured in appropriate media.

-

Transfection: Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.

-

Treatment: After 24 hours, cells are pre-treated with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα), for 6-8 hours.

-

Lysis and Luminescence Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of this compound on NF-κB-dependent transcription.

Modulation of Proliferation and Apoptosis in Cancer Cells

ERβ has been shown to have anti-proliferative and pro-apoptotic effects in certain cancer cell lines, often opposing the actions of ERα.

Experimental Protocol: Cell Viability and Apoptosis Assays

-

Cell Viability (MTT Assay):

-

Seed cancer cells (e.g., MCF-7, LNCaP) in 96-well plates.

-

Treat with a dose range of this compound for 24, 48, and 72 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.

-

-

Apoptosis (Annexin V/PI Staining):

-

Treat cells with this compound for 48 hours.

-

Harvest and wash cells with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Non-Genomic Signaling via Kinase Cascades

Activation of membrane-associated ERβ can lead to the rapid activation of intracellular kinase cascades, such as the PI3K/Akt and MAPK/ERK pathways.

Experimental Protocol: Western Blotting for Kinase Phosphorylation

-

Cell Culture and Treatment: Culture cells (e.g., endothelial cells, neurons) and serum-starve overnight. Treat with this compound for short time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with primary antibodies against phosphorylated and total forms of kinases (e.g., p-Akt, Akt, p-ERK, ERK).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

Due to the discontinuation of this compound's development, extensive quantitative data is not publicly available. The following table represents a hypothetical summary of expected results from preclinical studies based on the known properties of selective ERβ agonists.

| Assay | Parameter | Cell Line | Expected IC50/EC50 | Expected Outcome |

| ERβ Binding Assay | Ki | Recombinant human ERβ | Low nM | High affinity and selectivity for ERβ over ERα |

| NF-κB Reporter Assay | IC50 | TNFα-stimulated HEK293T | Mid-to-high nM | Dose-dependent inhibition of NF-κB transcriptional activity |

| Cell Viability (MTT) | GI50 | ERβ-positive cancer cells | Low µM | Inhibition of cell growth |

| Western Blot | EC50 | Endothelial Cells | Low-to-mid nM | Increased phosphorylation of Akt and ERK at early time points |

Conclusion

This compound, as a selective ERβ agonist, is presumed to exert its cellular effects through a combination of genomic and non-genomic signaling pathways. Its primary mechanism likely involves the modulation of gene transcription, leading to anti-inflammatory and anti-proliferative outcomes. The rapid, non-genomic actions through kinase cascades may also contribute to its overall cellular effects. While the clinical journey of this compound was halted, it remains a significant compound for elucidating the complex and often beneficial roles of ERβ signaling in various physiological and disease contexts. Further independent research is necessary to fully characterize its specific intracellular signaling footprint.

References

Methodological & Application

Application Notes and Protocols for MK-6913 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6913 is a potent and selective agonist for Estrogen Receptor β (ERβ), a key nuclear receptor involved in diverse physiological processes.[1] While the clinical development of this compound for treating vasomotor symptoms was discontinued, its utility as a selective ERβ agonist makes it a valuable research tool for investigating the biological roles of ERβ in various cellular contexts, including cancer, neuroscience, and inflammation.[2] These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, including detailed protocols, recommended cell lines, and data presentation guidelines.

Chemical Properties of this compound

| Property | Value |

| Chemical Name | Tetrahydrofluoroene 52 |

| CAS Number | 1398510-92-3 |

| Molecular Formula | C₂₅H₂₇N₃O₂ |

| Molecular Weight | 401.50 g/mol |

Mechanism of Action

This compound selectively binds to and activates Estrogen Receptor β. Upon binding, ERβ can form homodimers or heterodimers with ERα and translocates to the nucleus. This complex then binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes. The specific cellular response to this compound will depend on the cell type, the relative expression of ERα and ERβ, and the presence of co-regulatory proteins.

ERβ Signaling Pathway

Caption: this compound activates the ERβ signaling pathway.

Data Presentation: In Vitro Activity of Selective ERβ Agonists

The following table summarizes the reported in vitro activities of other selective ERβ agonists, which can serve as a reference for designing experiments with this compound. It is recommended to perform dose-response studies to determine the optimal concentration of this compound for your specific cell line and assay.

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| OSU-ERb-12 | T47D | Cell Viability | 10.41 µM | [3] |

| Ovarian Cancer Cells | Cell Viability | 7.28 - 15.36 µM | [4] | |

| HEK293 (ERβ transfected) | Luciferase Reporter | EC50: 78.3 nM | [5] | |

| LY500307 | Glioblastoma Cells (U87, U251, T98G) | Cell Viability | ~1-10 µM | [6] |

| HEK293 (ERβ transfected) | Luciferase Reporter | EC50: ~10 nM | [7] | |

| Diarylpropionitrile (DPN) | MCF-7 | Cell Growth | Stimulatory at 10 nM | |

| WAY-200070 | T47D | Cell Viability | No significant effect alone | [3] |

Experimental Protocols

Cell Line Selection and Culture

A variety of human cell lines express ERβ and can be suitable for studying the effects of this compound. The choice of cell line should be guided by the research question.

Recommended ERβ-positive cell lines:

-

Breast Cancer: T47D, MCF-7, MDA-MB-231

-

Ovarian Cancer: PEO1, OVCAR3, OVCAR4

-

Glioblastoma: U87, U251, T98G

-

Lung Cancer: Various non-small cell lung cancer (NSCLC) cell lines

General Cell Culture Protocol:

-

Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

For experiments involving estrogenic compounds, it is crucial to use phenol red-free medium and charcoal-stripped FBS for at least 24-48 hours prior to treatment to reduce background estrogenic activity.

Preparation of this compound Stock Solution

-

This compound is soluble in DMSO.

-

Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

-

On the day of the experiment, dilute the stock solution to the desired working concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability and Proliferation Assays

Workflow for Cell Viability Assay:

Caption: Workflow for assessing cell viability after this compound treatment.

Detailed Protocol (MTT Assay):

-

Seed 2,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Gene Expression Analysis (qRT-PCR)

-

Seed cells in 6-well plates and treat with this compound at the desired concentration and duration.

-

Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers for ERβ target genes (e.g., p21, c-myc, cyclin D1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blot Analysis

-

Treat cells with this compound as described for the gene expression analysis.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., ERβ, p21, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Safety Precautions

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Tetrahydrofluoroene 52) - CAS:1398510-92-3 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]

- 3. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Estrogen Receptor β Agonist Diminishes Ovarian Cancer Stem Cells via Suppressing the Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [kb.osu.edu]

Preparing MK-6913 for In Vivo Research: A General Protocol

Disclaimer: Specific solubility and formulation data for MK-6913, a potent and selective estrogen receptor β (ERβ) agonist, are not publicly available. The development of this compound was discontinued by Merck & Co. in 2010, which may account for the limited information in the public domain.[1] The following application notes and protocols are based on general principles for formulating poorly soluble compounds for in vivo studies and data from studies on other selective ERβ agonists. Researchers must independently validate the solubility and stability of any formulation of this compound before use in experimental animals.

Introduction

This compound is a potent and selective agonist for the estrogen receptor β (ERβ).[2] As with many small molecule drug candidates, its low aqueous solubility can present a challenge for in vivo administration. This document provides a general framework for researchers to develop a suitable formulation for this compound for preclinical research. The primary goal is to achieve a homogenous and stable preparation, such as a solution or a uniform suspension, to ensure consistent and reproducible dosing.

Physicochemical Properties (Limited Data)

A thorough understanding of a compound's physicochemical properties is critical for formulation development. Unfortunately, specific data for this compound is scarce.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₇N₃O₂ | [2] |

| CAS Number | 1398510-92-3 | [2] |

| Solubility | Data not publicly available. Assumed to be poorly soluble in water. | N/A |

General Protocol for Solubility Assessment and Formulation Development

Given the lack of specific data, a systematic approach to solubility testing is recommended to identify a suitable vehicle for in vivo administration.

Materials and Equipment

-

This compound powder

-

A selection of solvents and vehicles (see Table 2)

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Water bath or heat block

-

pH meter

-

Analytical balance

-

Microcentrifuge

-

Microscope

Experimental Protocol: Solubility Screening

-

Initial Solvent Screening (Small Scale):

-

Weigh a small, precise amount of this compound (e.g., 1-5 mg) into several microcentrifuge tubes.

-

Add a measured volume of a single solvent (e.g., 100 µL) to each tube. Test a range of solvents from non-polar to polar, such as those listed in Table 2.

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect for dissolution. If the compound dissolves, add more compound incrementally to determine the approximate saturation solubility.

-

If the compound does not dissolve, gentle heating (e.g., 37-40°C) or sonication may be attempted.

-

Observe the tubes under a microscope to differentiate between a true solution and a fine particle suspension.

-

-

Co-solvent and Vehicle System Screening:

-

Based on the initial screening, test binary or ternary solvent systems. For example, if this compound is soluble in an organic solvent like DMSO but not in water, a co-solvent system can be developed.

-

Example Co-solvent Preparation:

-

Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol). Dimethyl sulfoxide (DMSO) is a powerful solvent for many organic compounds and is miscible with water.[3][4][5]

-

Gradually add an aqueous vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent) to the organic solution while vortexing.

-

Observe for any precipitation. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity in animals.

-

-

Potential Vehicles for In Vivo Studies

The choice of vehicle will depend on the route of administration (e.g., oral, intravenous, subcutaneous) and the physicochemical properties of the drug. For poorly soluble compounds like this compound is presumed to be, the following vehicles are common starting points.

| Vehicle Component | Rationale | Common Concentration | Notes |

| DMSO (Dimethyl Sulfoxide) | A strong aprotic solvent capable of dissolving many nonpolar compounds.[3][4][5] | <10% of final volume | Can be toxic at higher concentrations. Use with caution. |

| Ethanol | A common co-solvent. | <10% of final volume | Can cause irritation and has physiological effects. |

| PEG 300/400 (Polyethylene Glycol) | A water-miscible co-solvent that can increase solubility. | 10-40% | Generally considered safe. |

| Propylene Glycol | A water-miscible co-solvent. | 10-40% | Generally considered safe. |

| Tween® 80 / Polysorbate 80 | A non-ionic surfactant used to increase solubility and stability of suspensions. | 0.5-5% | Can cause hypersensitivity reactions in some cases. |

| HPBCD (Hydroxypropyl-β-cyclodextrin) | A cyclodextrin that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6][7] | 20-40% in water or saline | A common choice for solubilizing hydrophobic drugs for in vivo use.[6][7] |

| Corn Oil / Olive Oil | For lipophilic compounds, administration in an oil-based vehicle can be effective, particularly for oral or subcutaneous routes.[6] | 100% | Ensure the oil is sterile if used for injections. |

Example Formulation Protocols

The following are example protocols based on vehicles used for other selective ERβ agonists and general practices for poorly soluble compounds. These must be optimized and validated for this compound.

Protocol 1: Aqueous Suspension using a Surfactant (for Oral Gavage)

-

Weigh the required amount of this compound.

-

Prepare a vehicle solution of 0.5% (w/v) Tween® 80 and 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

-

Add a small amount of the vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while vortexing or stirring to form a uniform suspension.

-

Stir the suspension for at least 30 minutes before administration to ensure homogeneity.

Protocol 2: Solubilization with a Cyclodextrin (for Oral or Subcutaneous Administration)

This approach was used for the ERβ agonist OSU-ERβ-12.[6][7]

-

Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water or saline.[6][7]

-

Warm the HPBCD solution to approximately 40°C to aid in dissolution.

-

Slowly add the powdered this compound to the warm HPBCD solution while stirring.

-

Continue stirring until the solution becomes clear, indicating the formation of the inclusion complex. This may take several hours.

-

Allow the solution to cool to room temperature before administration.

-

Visually inspect for any precipitation before each use.

Protocol 3: Co-Solvent System (for Intravenous or Intraperitoneal Injection)

Note: The final concentration of organic solvents should be minimized for injectable routes.

-

Dissolve the required amount of this compound in a minimal volume of DMSO (e.g., 5-10% of the final volume).

-

In a separate tube, prepare the remaining volume of the vehicle, which could be a mixture of PEG 300/400 and saline. For example, a final vehicle composition could be 10% DMSO, 40% PEG 300, and 50% saline.

-

While vortexing the saline/PEG mixture, slowly add the DMSO stock of this compound.

-

Observe for any signs of precipitation. If the solution remains clear, it is ready for use.

Visualization of Workflows

The following diagrams illustrate the decision-making process and experimental workflows for preparing this compound.

Caption: Workflow for this compound formulation development.

Caption: Co-solvent formulation protocol for this compound.

Stability and Homogeneity Assessment

Once a promising formulation is identified, it is crucial to assess its stability and homogeneity.

-

Short-Term Stability: Let the preparation sit at room temperature and at 4°C for several hours. Visually inspect for any signs of precipitation or phase separation.

-

Homogeneity (for suspensions): Before and after a period of sitting, take aliquots from the top, middle, and bottom of the suspension. Analyze the concentration of this compound in each aliquot (e.g., by HPLC) to ensure it is uniform.

Final Considerations

-

Route of Administration: The chosen formulation must be compatible with the intended route of administration. For example, oily vehicles are generally not suitable for intravenous injection.

-

Toxicity of Excipients: Ensure that all components of the vehicle are well-tolerated in the chosen animal model at the intended dose.

-

Dose Volume: The final concentration of this compound should be such that the required dose can be administered in a reasonable volume (e.g., typically 5-10 mL/kg for oral gavage in rodents).

-

Sterility: For parenteral routes of administration (e.g., intravenous, subcutaneous, intraperitoneal), the final formulation must be sterile. This may involve sterile filtering the final preparation if it is a solution.

By following this systematic approach, researchers can develop a suitable and reproducible formulation of this compound for in vivo studies, despite the lack of specific public data on this compound.

References

- 1. Karo Bio AB Announces That Merck & Co., Inc. Discontinues Development of this compound for Hot Flashes - BioSpace [biospace.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. researchgate.net [researchgate.net]

- 6. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying ERβ Function in Neuronal Cells Using MK-6913

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MK-6913, a potent and selective estrogen receptor β (ERβ) agonist, to investigate the function of ERβ in neuronal cells. The protocols outlined below cover key experiments for characterizing the effects of this compound on neuronal signaling, morphology, and survival.

Introduction to this compound

This compound is a highly substituted tetrahydrofluorene derivative that acts as a potent and selective agonist for Estrogen Receptor β (ERβ)[1]. ERβ is expressed in various neuronal populations and is implicated in neuroprotection, neurogenesis, and the modulation of cognitive and emotional behaviors. The selectivity of this compound for ERβ over ERα makes it a valuable tool for dissecting the specific roles of ERβ in neuronal function, offering a more targeted approach than non-selective estrogen receptor modulators.

Data Presentation: Pharmacological Profile of Selective ERβ Agonists

| Compound | Target | EC50 (nM) | Selectivity (fold) for ERβ over ERα |

| DPN | ERβ | 0.85 | 70 |

| WAY-200070 | ERβ | 2.0 | 68 |

Signaling Pathways

Activation of ERβ in neuronal cells by agonists like this compound can trigger a cascade of intracellular signaling events that are often associated with neuroprotective and pro-survival effects. Two of the key pathways involved are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound in neuronal cells. It is recommended to optimize these protocols for your specific cell type and experimental conditions.

Experimental Workflow

Protocol 1: Neuronal Cell Culture

This protocol describes the general procedure for culturing primary neurons or neuronal cell lines.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

-

Complete growth medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)[2][3][4][5]

-

Poly-D-Lysine or other appropriate coating agent

-

Culture plates or flasks

-

Sterile PBS

Procedure:

-

Coat Cultureware: Coat culture plates or flasks with Poly-D-Lysine solution according to the manufacturer's instructions to promote neuronal cell attachment.

-

Cell Seeding:

-

For cell lines: Thaw and seed the cells at a recommended density in pre-warmed complete growth medium.

-

For primary neurons: Isolate neurons from embryonic or neonatal rodent brain tissue using established protocols and seed them onto the coated cultureware.

-

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Maintenance: Change the medium every 2-3 days, being careful not to disturb the cells.

Protocol 2: Neurite Outgrowth Assay

This protocol is for quantifying the effect of this compound on neurite outgrowth, a key indicator of neuronal differentiation and health.

Materials:

-

Cultured neuronal cells on coated coverslips or in multi-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Differentiation medium (low-serum or serum-free medium)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-MAP2 (a marker for mature neurons and dendrites)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope and image analysis software

Procedure:

-

Cell Plating: Seed neuronal cells at a low density on coated coverslips or in multi-well plates to allow for clear visualization of individual neurites.

-

Differentiation and Treatment:

-

If using a cell line that requires differentiation (e.g., SH-SY5Y with retinoic acid), induce differentiation according to established protocols.

-

Replace the growth medium with differentiation medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (e.g., DMSO).

-

Incubate for a predetermined time (e.g., 24-72 hours).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-MAP2 antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips with a mounting medium containing DAPI.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length, number of primary neurites, and branching points using image analysis software (e.g., ImageJ with the NeuronJ plugin).[6]

-

Protocol 3: Western Blot Analysis of ERβ Signaling Pathway Activation

This protocol is to assess the activation of key signaling molecules downstream of ERβ, such as Akt, ERK, and CREB, by detecting their phosphorylated forms.

Materials:

-

Cultured neuronal cells

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-CREB (Ser133), anti-total CREB, and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate neuronal cells and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of this compound for a specific time (e.g., 15, 30, 60 minutes for rapid signaling events).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.[7]

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.[8][9][10][11]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for the total form of the protein and the loading control (β-actin).

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the specific functions of ERβ in the nervous system. The protocols provided here offer a starting point for researchers to investigate the impact of ERβ activation on neuronal signaling, morphology, and survival. Further studies using this compound in various in vitro and in vivo models will contribute to a better understanding of the therapeutic potential of targeting ERβ for neurological and psychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neuronal Cell Culture: R&D Systems [rndsystems.com]

- 3. stemcell.com [stemcell.com]

- 4. Neuronal Cell Culture Media | Thermo Fisher Scientific [thermofisher.com]

- 5. Neuronal Cell Culture Media | Fisher Scientific [fishersci.com]

- 6. criver.com [criver.com]

- 7. Western Blotting for Neuronal Proteins [protocols.io]

- 8. jneurosci.org [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. CREB Binding and Activity in Brain: Regional Specificity and Induction by Electroconvulsive Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: MK-6913 in Animal Models of Menopause

Disclaimer: MK-6913 is a selective estrogen receptor β (ERβ) agonist.[1] Its clinical development for the treatment of vasomotor symptoms (hot flashes) in postmenopausal women was discontinued by Merck in 2010 after a Phase II study failed to meet the predefined efficacy criteria.[2][3][4]

These application notes are provided as a hypothetical guide for researchers interested in evaluating a selective ERβ agonist, such as this compound, in preclinical animal models of menopause. The protocols are based on established methodologies for studying menopausal symptoms in rodents.

Introduction and Background

Menopause is characterized by the cessation of ovarian function and a steep decline in circulating estrogen levels. This hormonal shift disrupts thermoregulatory processes in the hypothalamus, leading to vasomotor symptoms (VMS), commonly known as hot flashes and night sweats.[5][6] While hormone replacement therapy involving broad-acting estrogens is effective, it carries certain health risks.

Selective ERβ agonism represents a therapeutic strategy aimed at achieving the beneficial effects of estrogen on the central nervous system, such as thermoregulation, while minimizing stimulatory effects on uterine and breast tissues, which are primarily mediated by estrogen receptor α (ERα). The hypothalamus, a key region for controlling body temperature, expresses both ERα and ERβ.[7][8] Activating ERβ in specific hypothalamic neurons could potentially alleviate VMS. This document outlines the protocols to test this hypothesis using a selective ERβ agonist in relevant animal models.

Mechanism of Action: Estrogen Receptor β Signaling

Estrogens exert their effects through two primary nuclear receptors, ERα and ERβ, which function as ligand-activated transcription factors.[9] Upon binding to a ligand like 17β-estradiol or a selective agonist, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it can directly bind to Estrogen Response Elements (EREs) on DNA to regulate gene transcription (genomic signaling). Alternatively, it can modulate the activity of other transcription factors like AP-1 or Sp-1.[9]